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molecular formula C9H8O3 B1588371 6-Hydroxy-chroman-4-one CAS No. 80096-64-6

6-Hydroxy-chroman-4-one

Cat. No. B1588371
M. Wt: 164.16 g/mol
InChI Key: HTKPIKIGEYFNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06441017B1

Procedure details

A solution of 6-methoxy-2,3-dihydro-4H-chromen-4-one in 48% aqueous HBr (250 mL) and HOAc (250 mL) was heated to 75° C. for 6 hours. The reaction mixture was cooled, adjusted to pH≈5 by the addition of saturated aqueous Na2CO3 and extracted with CHCl3 (2×75 mL). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo to give the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][C:6]2=[O:13].C([O-])([O-])=O.[Na+].[Na+]>Br.CC(O)=O>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][C:6]2=[O:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(CCOC2=CC1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
Br
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(CCOC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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